molecular formula C20H18BrFN4 B12187858 3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine

3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine

Cat. No.: B12187858
M. Wt: 413.3 g/mol
InChI Key: WBBJCPVLKHRLMJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring substituted with bromophenyl and fluorophenyl piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution Reactions: The bromophenyl and fluorophenyl piperazine groups are introduced through nucleophilic substitution reactions. This involves the reaction of the pyridazine core with 4-bromophenyl and 4-fluorophenyl piperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction can lead to the formation of reduced pyridazine derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The bromophenyl and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-ylmethanol
  • 4-Bromophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

Uniqueness

3-(4-Bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C20H18BrFN4

Molecular Weight

413.3 g/mol

IUPAC Name

3-(4-bromophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C20H18BrFN4/c21-16-3-1-15(2-4-16)19-9-10-20(24-23-19)26-13-11-25(12-14-26)18-7-5-17(22)6-8-18/h1-10H,11-14H2

InChI Key

WBBJCPVLKHRLMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(C=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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